![molecular formula C14H18N4O B13208522 1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine](/img/structure/B13208522.png)
1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PEP , is a chemical compound with the following structure:
Structure: C14H18N4O
It consists of a piperazine ring linked to an oxadiazole moiety through an ethyl group. The phenyl substituent on the oxadiazole ring adds aromatic character to the compound.
Métodos De Preparación
Synthetic Routes: PEP can be synthesized through various methods. One common approach involves the reaction of 1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanone with piperazine in the presence of a base. The reaction proceeds via nucleophilic substitution at the carbonyl carbon, resulting in the formation of PEP.
Reaction Conditions:Reagents: 1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanone, piperazine, base (e.g., potassium carbonate)
Solvent: Organic solvent (e.g., DMF, DMSO)
Temperature: Typically at reflux
Yield: Good yields can be achieved.
Industrial Production: PEP is not widely produced industrially, but its synthesis can be scaled up using similar methods.
Análisis De Reacciones Químicas
PEP undergoes several reactions:
Oxidation: PEP can be oxidized to form its corresponding N-oxide.
Reduction: Reduction of the oxadiazole ring leads to the formation of the corresponding dihydro derivative.
Substitution: PEP can undergo nucleophilic substitution reactions at the piperazine nitrogen or the oxadiazole nitrogen.
Major Products: The N-oxide and dihydro derivatives are common products.
Aplicaciones Científicas De Investigación
PEP has diverse applications:
Medicine: It exhibits potential pharmacological activities, including anticonvulsant and anxiolytic effects.
Chemistry: PEP serves as a building block for designing novel compounds.
Biology: It may have biological activity due to its structural features.
Mecanismo De Acción
The exact mechanism of PEP’s effects remains under investigation. It likely interacts with specific receptors or enzymes, modulating cellular processes.
Comparación Con Compuestos Similares
PEP shares similarities with other oxadiazole-containing compounds, such as:
POPOP: A well-known fluorescent dye with a similar oxadiazole core.
Other Oxadiazoles: Compounds containing the oxadiazole ring, each with distinct properties.
Propiedades
Fórmula molecular |
C14H18N4O |
|---|---|
Peso molecular |
258.32 g/mol |
Nombre IUPAC |
3-phenyl-5-(1-piperazin-1-ylethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H18N4O/c1-11(18-9-7-15-8-10-18)14-16-13(17-19-14)12-5-3-2-4-6-12/h2-6,11,15H,7-10H2,1H3 |
Clave InChI |
QTEWSPNIERTTFZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC(=NO1)C2=CC=CC=C2)N3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


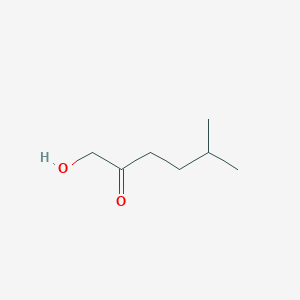
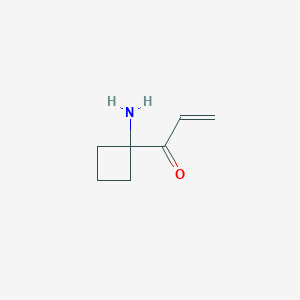
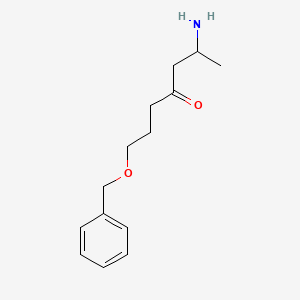

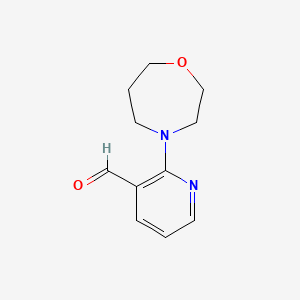
![2-Methylimidazo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13208491.png)
![2-[2-(3,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13208496.png)
![3,5-Dimethyl-4-[(2-methylhydrazin-1-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B13208498.png)
![2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile](/img/structure/B13208499.png)
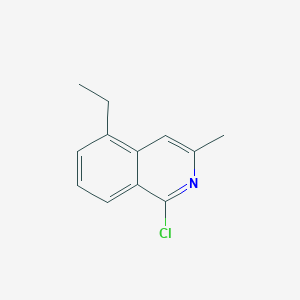
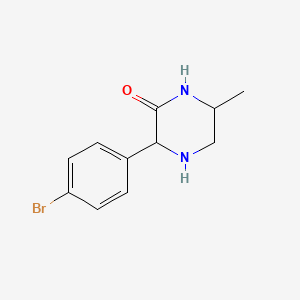
![4-[(Cyclopentyloxy)methyl]piperidine](/img/structure/B13208510.png)
![1-Methyl-5-[(methylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B13208518.png)
![N-{2-[2-(dimethylamino)-1,3-thiazol-4-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B13208530.png)
